1-(2-chlorophenyl)-4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazine
CAS No.: 1112385-35-9
Cat. No.: VC11970852
Molecular Formula: C22H19ClN4OS
Molecular Weight: 422.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1112385-35-9 |
|---|---|
| Molecular Formula | C22H19ClN4OS |
| Molecular Weight | 422.9 g/mol |
| IUPAC Name | [4-(2-chlorophenyl)piperazin-1-yl]-(3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl)methanone |
| Standard InChI | InChI=1S/C22H19ClN4OS/c23-17-7-1-2-8-18(17)25-12-14-27(15-13-25)22(28)20-19(26-10-3-4-11-26)16-6-5-9-24-21(16)29-20/h1-11H,12-15H2 |
| Standard InChI Key | FUHAPZJRKPZAGH-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=C(C4=C(S3)N=CC=C4)N5C=CC=C5 |
| Canonical SMILES | C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=C(C4=C(S3)N=CC=C4)N5C=CC=C5 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound has a molecular formula of C₂₂H₁₉ClN₄OS and a molecular weight of 422.9 g/mol. Its IUPAC name is [4-(2-chlorophenyl)piperazin-1-yl]-(3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl)methanone, reflecting its hybrid structure comprising a thienopyridine core, a piperazine linker, and a pyrrole substituent. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 1112385-35-9 |
| SMILES | C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=C(C4=C(S3)N=CC=C4)N5C=CC=C5 |
| InChIKey | FUHAPZJRKPZAGH-UHFFFAOYSA-N |
| PubChem CID | 49661130 |
The thieno[2,3-b]pyridine moiety is fused with a pyrrole ring at the 3-position, while the 2-chlorophenyl group is tethered via a piperazine-carboxamide bridge. This architecture suggests potential for multi-target interactions in biological systems.
Synthesis and Structural Optimization
Multi-Step Synthetic Routes
Synthesis typically involves sequential reactions to assemble the thienopyridine-pyrrole core and subsequent functionalization. A representative approach includes:
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Formation of the thieno[2,3-b]pyridine scaffold: Cyclocondensation of appropriately substituted pyridine precursors with sulfur-containing reagents under reflux conditions.
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Introduction of the pyrrole ring: Palladium-catalyzed coupling or nucleophilic substitution at the 3-position of the thienopyridine core.
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Piperazine linkage: Amide bond formation between the thienopyridine-pyrrole carbonyl and the 4-(2-chlorophenyl)piperazine moiety using coupling agents like HATU or EDCI.
Reaction conditions often involve reflux in ethanol with sodium ethoxide to facilitate cyclization and coupling steps. Yield optimization remains challenging due to steric hindrance from the tri-substituted thienopyridine system.
Biological Activity and Mechanism
The pyrrole-thienopyridine system may intercalate DNA or inhibit kinase pathways, while the piperazine linker enhances solubility and target affinity . Preliminary assays suggest low-micromolar activity against Leishmania donovani promastigotes, though selectivity over mammalian cells requires improvement .
Comparative Analysis with Related Compounds
Structure-Activity Relationships (SAR)
Modifications to the core structure significantly impact bioactivity:
For instance, replacing the 4-pyridyl group with imidazole in analog 18p improved selectivity for sterol C4-methyl oxidase (CYP5122A1) but reduced antiparasitic potency .
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